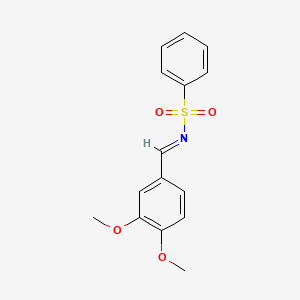

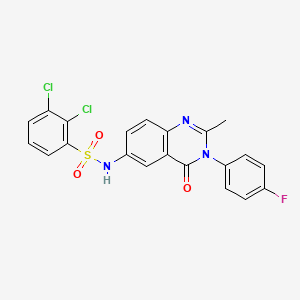

![molecular formula C14H11N3O2 B2572600 4-(3-甲基-1H-吡唑并[3,4-b]吡啉-1-基)苯甲酸 CAS No. 937600-04-9](/img/structure/B2572600.png)

4-(3-甲基-1H-吡唑并[3,4-b]吡啉-1-基)苯甲酸

货号 B2572600

CAS 编号:

937600-04-9

分子量: 253.261

InChI 键: VPXXZIQSLKJXQK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid” is a derivative of pyrazolo[3,4-b]pyridine . It has been mentioned in the context of the structure-based discovery of a potent and selective nanomolar type-II PLK4 inhibitor .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid”, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .科学研究应用

Application 1: Biomedical Applications

- Summary of Application: 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods of Application: The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results or Outcomes: These compounds have been used in a wide range of biological activities and clinical applications, including antiviral, antibacterial, antimalarial, antitrypanosomal, anti-inflammatory, anti-hypertension and pulmonary hypertension, and anti-tumor activity with various mechanisms of action .

Application 2: Affinity for β-Amyloid Plaques

- Summary of Application: Certain pyrazolo[3,4-b]pyridines have shown high and selective binding to amyloid plaques of Alzheimer’s disease (AD) patient brain slices .

- Methods of Application: The novel compounds were synthesized via the cyclization of 5-amino-1-phenylpyrazole with the corresponding unsaturated ketone in the catalytic presence of ZrCl4 .

- Results or Outcomes: Both the dimethylamino- and the pyrene-substituted compounds demonstrated high and selective binding to amyloid plaques of Alzheimer’s disease (AD) patient brain slices upon fluorescent confocal microscopy observation . These results reveal the potential application of pyrazolo[3,4-b]pyridines in the development of AD amyloid plaque probes of various modalities for AD diagnosis .

Application 3: TRK Inhibitors

- Summary of Application: Certain pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as inhibitors of tropomyosin receptor kinases (TRKs) .

- Results or Outcomes: The synthesized compounds have shown potential as TRK inhibitors, which could have implications in the treatment of various diseases, including cancer .

Application 4: Photophysical Properties

- Summary of Application: The photophysical properties of 1H-pyrazolo[3,4-b]pyridines have been studied .

- Methods of Application: The compounds were synthesized using ketones as condensation partners .

- Results or Outcomes: The study of these properties can provide valuable information about the behavior of these compounds under different conditions, which can be useful in various applications, including the development of new materials .

Application 5: TRK Inhibitors

- Summary of Application: Certain pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as inhibitors of tropomyosin receptor kinases (TRKs) .

- Results or Outcomes: The synthesized compounds have shown potential as TRK inhibitors, which could have implications in the treatment of various diseases, including cancer .

Application 6: Photophysical Properties

- Summary of Application: The photophysical properties of 1H-pyrazolo[3,4-b]pyridines have been studied .

- Methods of Application: The compounds were synthesized using ketones as condensation partners .

- Results or Outcomes: The study of these properties can provide valuable information about the behavior of these compounds under different conditions, which can be useful in various applications, including the development of new materials .

属性

IUPAC Name |

4-(3-methylpyrazolo[3,4-b]pyridin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-9-12-3-2-8-15-13(12)17(16-9)11-6-4-10(5-7-11)14(18)19/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXXZIQSLKJXQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC=N2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

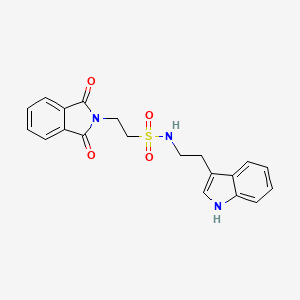

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2572517.png)

![7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2572520.png)

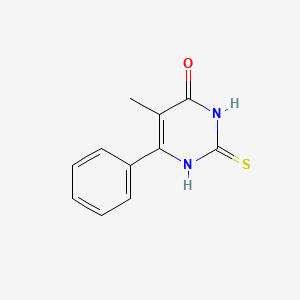

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2572521.png)

![N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide](/img/structure/B2572523.png)

![8-(4-ethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572534.png)

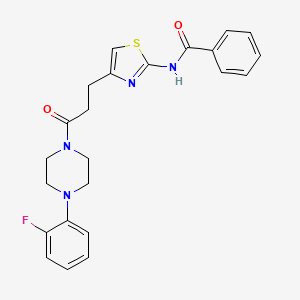

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2572536.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2572537.png)

![4-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2572540.png)